molecular formula C12H21NO2 B13072089 Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate

Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate

Cat. No.: B13072089
M. Wt: 211.30 g/mol
InChI Key: NVNMNARZCFNKND-UHFFFAOYSA-N
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Description

Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate (CAS: 1598193-20-4, molecular formula: C₁₂H₂₁NO₂) is a spirocyclic compound featuring a fused bicyclic structure with a nitrogen atom in the azaspiro ring and a methyl ester group at position 4. Its 7-methyl substituent introduces steric effects that may influence reactivity and molecular interactions .

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate

InChI

InChI=1S/C12H21NO2/c1-9-4-3-5-12(6-9)8-13-7-10(12)11(14)15-2/h9-10,13H,3-8H2,1-2H3

InChI Key

NVNMNARZCFNKND-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1)CNCC2C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate typically involves the reaction of a suitable precursor with a methylating agent under controlled conditions. One common method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis and Functional Group Interconversion

The ester moiety in the compound undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is typical for esters and is critical for further derivatization. For example:

Methyl esterH2O H+or OHCarboxylic acid\text{Methyl ester}\xrightarrow{\text{H}_2\text{O H}^+\text{or OH}^-}\text{Carboxylic acid}

In related spirocyclic esters (e.g., methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate), hydrolysis proceeds efficiently under mild conditions using aqueous acids or bases.

Reaction Type Conditions Product Key Observations
Ester hydrolysisHCl/H2_2O or NaOH/EtOH7-Methyl-2-azaspiro[4.5]decane-4-carboxylic acidRequires reflux; yields depend on steric hindrance.

Acylation and Alkylation Reactions

The secondary amine in the spirocyclic framework participates in acylation and alkylation reactions. For instance:

  • Acylation with benzoyl chloride or dichloroacetyl chloride introduces acyl groups at the nitrogen, forming amides. This reaction mirrors methods used in synthesizing analogous spiro compounds .

  • Alkylation with alkyl halides or epoxides modifies the amine’s electronic environment, enhancing pharmacological potential.

Reaction Type Reagents Product Applications
AcylationBenzoyl chloride, Et3_3NN-Benzoyl derivativeStabilizes the amine for further functionalization .
AlkylationMethyl iodide, K2_2CO3_3N-Methylated spirocycleModulates biological activity.

Salt Formation

The amine group reacts with mineral acids (e.g., HCl) to form stable hydrochloride salts, as demonstrated in the synthesis of methyl 2-azaspiro[4.5]decane-4-carboxylate hydrochloride . This property is critical for improving solubility in pharmaceutical formulations.

Amine+HClAmine hydrochloride salt\text{Amine}+\text{HCl}\rightarrow \text{Amine hydrochloride salt}

Ring-Opening and Rearrangement

The spirocyclic structure can undergo ring-opening reactions under specific conditions. For example, copper-catalyzed difluoroalkylation of similar azaspiro compounds induces tandem radical addition and dearomatizing cyclization, yielding quinolinone derivatives . While direct evidence for this compound is limited, analogous reactivity is anticipated.

Reaction Type Catalyst/Reagent Product Mechanism
Ring-openingCu(I)/ethyl bromodifluoroacetateDifluoroalkylated quinolinoneRadical-mediated cyclization .

Nucleophilic Substitution

The ester group can act as a leaving group in nucleophilic substitutions. For example, reaction with Grignard reagents or amines may replace the methoxy group, though steric hindrance from the spiro system may limit reactivity.

Key Research Findings

  • Steric Effects : The spirocyclic framework imposes steric constraints, slowing reactions at the amine and ester groups compared to linear analogs.

  • Synthetic Utility : Derivatives of this compound serve as intermediates for bioactive molecules, including dopamine agonists and enzyme inhibitors .

  • Catalytic Pathways : Copper catalysis enhances selectivity in difluoroalkylation and cyclization reactions .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate and its derivatives are of significant interest in the pharmaceutical industry due to their structural similarity to known bioactive compounds. The spirodecane framework is associated with various pharmacological activities, including:

  • Dopamine Agonism : Research indicates that derivatives of spirodecane compounds exhibit dopamine agonist activity, which is crucial for developing treatments for neurological disorders. For example, some synthesized analogues demonstrated potent activity in animal models, highlighting their potential as therapeutic agents for conditions like Parkinson's disease and schizophrenia .
  • Anxiolytic Properties : Similar compounds have been linked to anxiolytic effects, making them candidates for treating anxiety disorders. Buspirone, a well-known anxiolytic, is structurally related to spirodecane derivatives .
  • Antipsychotic Potential : The synthesis of various spirodecane derivatives has been explored for their potential use as antipsychotic medications, providing alternatives with possibly fewer side effects compared to traditional therapies .

Agricultural Applications

The compound also shows promise in agricultural chemistry:

  • Pesticide Development : this compound can serve as an important intermediate in the synthesis of novel pesticides. Its derivatives may enhance crop protection against pests while minimizing environmental impact due to their selective action .
  • Herbicide Safeners : Some derivatives have been studied for their ability to protect crops from herbicide injury, suggesting a role in developing safer agricultural practices that enhance crop yield without compromising plant health .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

  • A study on synthesized spirodecane derivatives demonstrated their effectiveness as dopamine agonists, with specific analogues showing significant activity comparable to established drugs like apomorphine .
  • Research into the agricultural use of spirodecane derivatives has shown promising results in enhancing crop resilience against herbicides, indicating a dual role in both medicinal and agricultural sectors .

Mechanism of Action

The mechanism of action of Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations

  • 8-(tert-Butyl)-4-methyl-2-benzyl-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate (7)

    • Structure : Contains a tert-butyl group (bulkier than methyl) and a benzyl substituent.
    • Impact : Increased steric hindrance may reduce metabolic degradation compared to the target compound’s 7-methyl group. Synthesis involves reductive amination and trifluoroacetic acid-mediated steps, differing from the target’s preparation .
  • Methyl N-benzyl-7-azaspiro[4.5]decane-1-carboxylate (4a/4b) Structure: Benzyl group at nitrogen and carboxylate at position 1 (vs. position 4 in the target). Stereochemical differences (R/S configurations) further diversify activity .

Heteroatom Modifications

  • Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride

    • Structure : Oxygen atom (oxa) replaces a carbon in the spiro ring.
    • Impact : Higher polarity due to the ether oxygen enhances solubility in aqueous media (evidenced by hydrochloride salt formation) but may reduce membrane permeability compared to the target compound .
  • tert-Butyl (R)-3-((R)-2-Diazo-3-ethoxy-3-oxo-1-((trimethylsilyl)oxy)propyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxylate (5n)

    • Structure : Incorporates diazo and silyl ether groups.
    • Impact : The diazo group enables catalytic applications (e.g., O-silylative aldol reactions), contrasting with the target compound’s likely role as a stable intermediate .

Ester Group Variations

  • Ethyl 2-azaspiro[4.5]decane-4-carboxylate
    • Structure : Ethyl ester instead of methyl.
    • Impact : Ethyl esters generally exhibit slower hydrolysis rates, enhancing metabolic stability but requiring harsher conditions for saponification .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Features
Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate C₁₂H₂₁NO₂ 211.30 Methyl ester, spirocyclic nitrogen
Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate HCl C₁₀H₁₈ClNO₃ 235.71 Oxa-substituted, hydrochloride salt
Ethyl 2-azaspiro[4.5]decane-4-carboxylate C₁₁H₁₉NO₂ 197.27 Ethyl ester, lower molecular weight

Biological Activity

Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate is a compound characterized by its unique spirocyclic structure, which includes a nitrogen atom within its bicyclic framework. This structural configuration is believed to contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the current understanding of the biological activity of this compound, including mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's unique structure enables it to bind effectively to these targets, potentially modulating various biochemical pathways. Research suggests that such interactions may lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic processes, thereby altering metabolic pathways.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects, suggesting the ability to combat bacterial infections.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Anti-inflammatoryPotential to modulate inflammatory responses through enzyme inhibition.
NeuropharmacologicalShows promise as a dopamine agonist, influencing central nervous system activity.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the compound's antimicrobial properties demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, indicating a strong potential for therapeutic applications in treating bacterial infections .
  • Neuropharmacological Effects : In vivo studies on animal models showed that this compound exhibited dopamine agonist activity comparable to established pharmacological agents. The compound's ID50 values indicated effective modulation of dopaminergic pathways without significant central nervous system toxicity .
  • Inflammatory Response Modulation : Research involving inflammatory models suggested that the compound could reduce markers of inflammation significantly. This effect was attributed to its ability to inhibit specific pro-inflammatory enzymes .

Research Findings

The following findings summarize key insights from various studies on this compound:

  • Structural Analysis : The spirocyclic structure enhances the compound's reactivity and interaction with biological targets, which is critical for its biological efficacy .
  • Therapeutic Potential : Given its diverse activities, there is ongoing research into its potential as a lead compound in drug discovery for infectious diseases and neurodegenerative disorders .

Q & A

Q. What established synthetic routes are available for Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via reductive amination of a piperidone precursor followed by ring-closure. For example, piperidones can be transformed into spirocyclic intermediates using diaminoethyl equivalents, with subsequent esterification to introduce the carboxylate group . Reaction conditions such as solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and catalysts (e.g., NaBH(OAc)₃ for reductive amination) critically impact yield and purity. Monitoring via TLC and optimizing pH during workup (e.g., aqueous NaHCO₃ washes) reduces byproducts.

Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure, and how are key spectral features interpreted?

  • Methodological Answer :
  • ¹H/¹³C NMR : The spiro junction typically shows distinct splitting patterns due to restricted rotation. For example, methyl groups on the spiro carbon exhibit upfield shifts (δ 1.2–1.8 ppm) in ¹H NMR .
  • IR Spectroscopy : Stretching vibrations for ester carbonyl (C=O, ~1720 cm⁻¹) and sp³ C-N (1250–1350 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z 225.147 for C₁₂H₁₉NO₂⁺) and fragmentation patterns (e.g., loss of COOMe group) .

Q. How can researchers optimize reductive amination and ring-closure steps to minimize side reactions in azaspiro compound synthesis?

  • Methodological Answer :
  • Use bulky amines (e.g., tert-butyl carbamate) to sterically hinder over-alkylation .
  • Employ low-temperature conditions (−10°C to 0°C) during imine formation to suppress enolization.
  • Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) before ring-closure to eliminate unreacted starting materials .

Advanced Research Questions

Q. How can X-ray crystallography combined with SHELX software resolve stereochemical ambiguities in this compound?

  • Methodological Answer :
  • Grow single crystals via vapor diffusion (e.g., hexane/EtOAc).
  • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and process using SHELXT for structure solution .
  • Refine with SHELXL , applying restraints for spirocyclic bond angles and torsions. Anisotropic displacement parameters clarify methyl group orientations .
  • Validate using ORTEP-3 to visualize thermal ellipsoids and confirm the absence of disorder .

Q. What analytical strategies reconcile discrepancies in diastereomer ratios arising from different synthetic methods?

  • Methodological Answer :
  • Perform HPLC chiral separation (Chiralpak IA column, 90:10 hexane/isopropanol) to quantify diastereomers .
  • Use dynamic NMR to assess rotational barriers around the spiro center; slow rotation at low temperatures (e.g., −40°C) splits signals for distinct conformers .
  • Compare DFT-calculated energetics (e.g., Gaussian 16, B3LYP/6-31G*) with experimental ratios to identify dominant pathways .

Q. How do computational models predict puckering conformations of the spirocyclic core, and how do they align with crystallographic data?

  • Methodological Answer :
  • Apply Cremer-Pople puckering parameters to quantify ring distortions. For a six-membered spiro ring, calculate out-of-plane displacements (𝑧ⱼ) and amplitude (𝑞) using crystallographic coordinates .
  • Compare with molecular dynamics simulations (AMBER force field, 100 ns trajectories) to assess flexibility.
  • Correlate puckering modes (e.g., chair vs. boat) with steric strain from substituents (e.g., 7-methyl group) using Mercury CSD visualization .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of this compound under acidic conditions?

  • Methodological Answer :
  • Conduct accelerated stability studies (pH 1–6 buffers, 40°C) and monitor degradation via LC-MS.
  • Identify degradation products (e.g., lactam formation via ester hydrolysis) and propose mechanisms using isotopic labeling (¹⁸O-H₂O) .
  • Reconcile discrepancies by comparing experimental setups (e.g., buffer ionic strength, exposure to light) .

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